molecular formula C23H25NO4 B2400339 (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one CAS No. 869077-44-1

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

Cat. No. B2400339
CAS RN: 869077-44-1
M. Wt: 379.456
InChI Key: CAEYRKUXZWZVOL-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H25NO4 and its molecular weight is 379.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, introduced as a new protecting group for carboxylic acids, can be hydrolyzed in good yield, showcasing a method compatible with several functional groups vulnerable to reductive debenzylation reaction (Yoo, Kim, & Kyu, 1990).

Biological Activities and Applications

  • Two new compounds with benzofuran derivatives showed moderate antitumor and antimicrobial activity, highlighting the potential of similar structures for therapeutic applications (Xia et al., 2011).
  • Novel zinc phthalocyanine derivatives, with a substituted benzofuran structure, exhibited promising properties for photodynamic therapy, including good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
  • A study on dihydrobenzofuran lignans and related compounds revealed potential antitumor agents that inhibit tubulin polymerization, suggesting a new group of antimitotic agents (Pieters et al., 1999).

Chemical Characterization and Synthesis

  • Preparation and characterization of iodobenzamide analogues, including benzofuran derivatives, as potential D-2 dopamine receptor imaging agents were investigated, indicating their potential for CNS dopamine receptor localization and imaging (Murphy et al., 1990).

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-7-5-6-12-24(15)14-18-19(25)11-10-17-22(26)21(28-23(17)18)13-16-8-3-4-9-20(16)27-2/h3-4,8-11,13,15,25H,5-7,12,14H2,1-2H3/b21-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEYRKUXZWZVOL-BKUYFWCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4OC)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4OC)/C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.